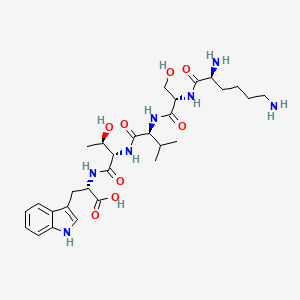![molecular formula C18H20O B15166952 Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]- CAS No. 644964-46-5](/img/structure/B15166952.png)
Ethanone, 1-[4'-(2-methylpropyl)[1,1'-biphenyl]-4-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]-, also known as 4’-Isobutylacetophenone, is a chemical compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . It is a derivative of acetophenone and is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]- typically involves the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction proceeds as follows: [ \text{C6H5CH2CH(CH3)2 + CH3COCl} \xrightarrow{AlCl3} \text{C6H5C(O)CH2CH(CH3)2 + HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]- is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]- involves its role as an intermediate in the synthesis of ibuprofen. Ibuprofen works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate inflammation, pain, and fever . The inhibition of COX reduces the production of prostaglandins, thereby alleviating symptoms .
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler ketone with similar reactivity but lacks the isobutyl group.
4’-Methylacetophenone: Similar structure but with a methyl group instead of an isobutyl group.
4’-Ethylacetophenone: Similar structure but with an ethyl group instead of an isobutyl group.
Uniqueness
Ethanone, 1-[4’-(2-methylpropyl)[1,1’-biphenyl]-4-yl]- is unique due to the presence of the isobutyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of ibuprofen, providing the necessary structural components for the drug’s efficacy .
Properties
CAS No. |
644964-46-5 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-[4-[4-(2-methylpropyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C18H20O/c1-13(2)12-15-4-6-17(7-5-15)18-10-8-16(9-11-18)14(3)19/h4-11,13H,12H2,1-3H3 |
InChI Key |
GACRSDVRSUXVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
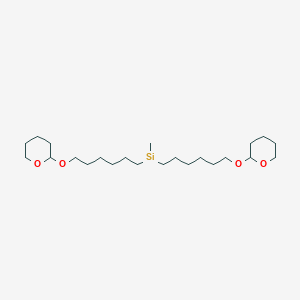
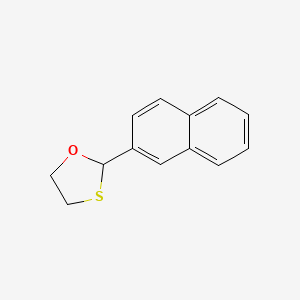
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)
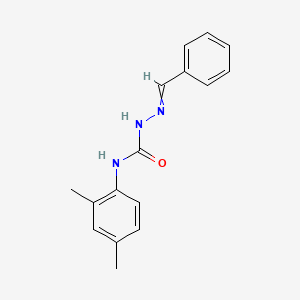

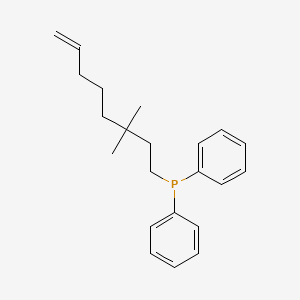
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide](/img/structure/B15166920.png)
![2,4,6-Tris[5-(pentafluorophenyl)pyrazin-2-yl]-1,3,5-triazine](/img/structure/B15166938.png)
![Benzoic acid, 4-[(2-bromoethyl)amino]-, methyl ester](/img/structure/B15166939.png)
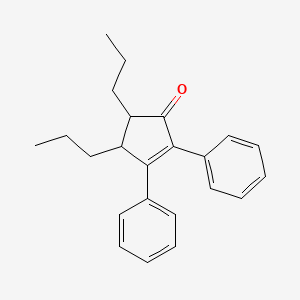
![1-[(2,4,5-Trichlorophenyl)methyl]imidazolidine-2-thione](/img/structure/B15166943.png)
